![molecular formula C25H26O6 B2903768 (2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol CAS No. 54325-28-9](/img/structure/B2903768.png)
(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
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Description
(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol, commonly referred to as THPT, is a cyclic ether molecule that has been studied as a potential therapeutic agent for a variety of diseases. THPT is a derivative of tetrahydropyran, a six-membered ring structure containing four oxygen atoms and two carbon atoms. THPT has been found to possess a wide range of biological activities, including antitumor, antioxidant, antidiabetic, and anti-inflammatory activities.
Scientific Research Applications
Protecting Group in Carbohydrate Chemistry
The compound serves as a protecting group for alcohols in carbohydrate molecules. By attaching to the hydroxyl groups, it shields them from unwanted reactions during synthesis processes .
Intermediate in Organic Synthesis
It acts as an intermediate in the synthesis of complex organic molecules. Its stable yet reactive nature allows for controlled transformations in multi-step synthesis .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized to modify the hydroxyl groups of drug molecules, which can alter their pharmacokinetic properties and improve drug delivery .
Material Science
The compound’s ability to form stable bonds with various functional groups makes it valuable in creating new materials with desired properties for use in technology and industry .
Bioconjugation Techniques
It is used in bioconjugation techniques where it links biomolecules to other entities, such as fluorescent dyes or polymers, which is crucial for biological assays and imaging .
Enzyme Inhibition Studies
Researchers use this compound in enzyme inhibition studies to understand enzyme mechanisms and develop inhibitors that could lead to new treatments for diseases .
Nanotechnology
In nanotechnology, it’s applied to modify the surface of nanoparticles, influencing their solubility, stability, and interaction with biological systems .
Analytical Chemistry
It finds application in analytical chemistry as a derivatization agent, helping in the detection and quantification of various substances through techniques like chromatography .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-SJSRKZJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol |
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